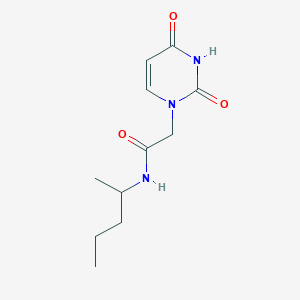
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide typically involves the condensation of a pyrimidine derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds.
Scientific Research Applications
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
N-Acylated pyrimidines: Compounds with acyl groups attached to the pyrimidine ring, which may have similar chemical properties.
Uniqueness
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide is unique due to its specific acylation pattern and the presence of the pentan-2-yl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C11H17N3O3/c1-3-4-8(2)12-10(16)7-14-6-5-9(15)13-11(14)17/h5-6,8H,3-4,7H2,1-2H3,(H,12,16)(H,13,15,17) |
InChI Key |
ZIUCZOSTCUWCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)CN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















